5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), revealing the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Coupling: The major product is the peptide or dipeptide formed through the reaction with another amino acid or peptide.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs.
Biomaterials: Utilized in the creation of biomaterials for medical applications.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: Another class of protecting groups used in peptide synthesis.
Benzyl (Bn) Protected Amino Acids: Used for protecting amino groups in peptide synthesis.
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is required .
Properties
CAS No. |
2351978-79-3 |
---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.3 |
Purity |
0 |
Origin of Product |
United States |
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